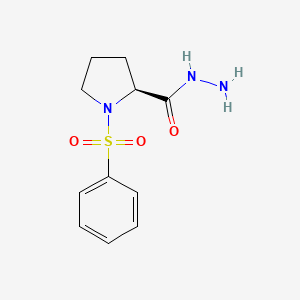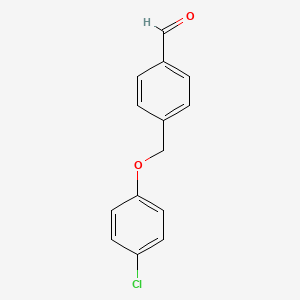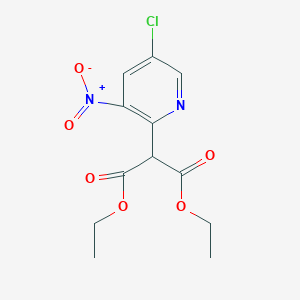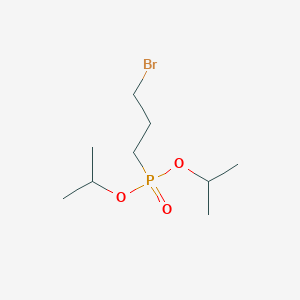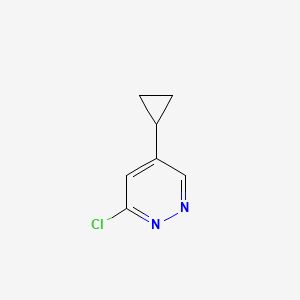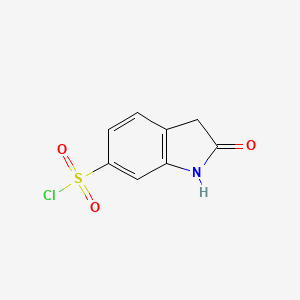
2-Oxoindoline-6-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxoindoline-6-sulfonyl chloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of oxindole, characterized by the presence of a sulfonyl chloride group at the 6th position of the indoline ring. This compound is known for its reactivity and versatility in synthetic chemistry, making it a valuable intermediate in the preparation of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxoindoline-6-sulfonyl chloride typically involves the chlorosulfonation of indolin-2-one. The general procedure includes treating indolin-2-one with chlorosulfonic acid at elevated temperatures (around 70°C) to yield the desired sulfonyl chloride derivative .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the process generally follows the laboratory-scale synthesis with optimizations for large-scale production. This includes the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2-Oxoindoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, to form sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfonic Acids: Produced via oxidation reactions.
科学研究应用
2-Oxoindoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-oxoindoline-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a building block for more complex molecules. In biological systems, its derivatives can interact with specific molecular targets, such as enzymes, to exert their effects .
相似化合物的比较
- 6-chloro-2-oxoindoline-5-sulfonyl chloride
- 2-chloroquinoline-6-sulfonyl chloride
- 2-chloro-pyrimidine-5-sulfonyl chloride
Comparison: 2-Oxoindoline-6-sulfonyl chloride is unique due to its specific substitution pattern on the indoline ring, which imparts distinct reactivity and biological activity compared to other sulfonyl chloride derivatives. Its position-specific sulfonyl chloride group allows for targeted synthesis of derivatives with potential therapeutic applications .
属性
分子式 |
C8H6ClNO3S |
|---|---|
分子量 |
231.66 g/mol |
IUPAC 名称 |
2-oxo-1,3-dihydroindole-6-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(12,13)6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) |
InChI 键 |
DPMSBQBQCUNISL-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)


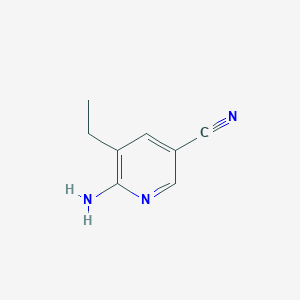
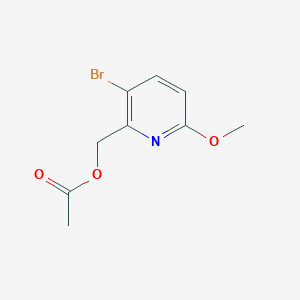
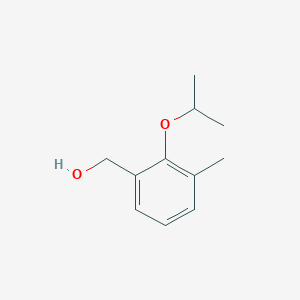
![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
